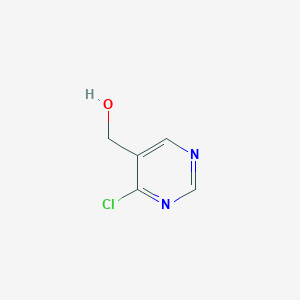

(4-Chloropyrimidin-5-yl)methanol

Description

BenchChem offers high-quality (4-Chloropyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloropyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIZLQSZQFWIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629353 | |

| Record name | (4-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389799-45-5 | |

| Record name | (4-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloropyrimidin-5-yl)methanol (CAS No. 389799-45-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloropyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom at the 4-position and the hydroxymethyl group at the 5-position, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This document will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and drug development professionals.

Core Compound Identification and Properties

(4-Chloropyrimidin-5-yl)methanol is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O. The presence of both a nucleophilic substitution site (the chloro group) and a functional group amenable to further modification (the methanol group) on the electron-deficient pyrimidine ring underpins its utility in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 389799-45-5 | , |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | |

| Appearance | White to yellow solid | |

| Storage | Store at -20°C for long-term |

Synthesis and Mechanistic Considerations

A common and effective method involves the chlorination of a corresponding hydroxypyrimidine precursor. The hydroxypyrimidine can be synthesized through the condensation of a three-carbon unit with a source of amidine.

Conceptual Synthesis Workflow

An In-Depth Technical Guide to (Chloropyrimidinyl)methanols for Drug Discovery Professionals

This guide provides a comprehensive technical overview of (Chloropyrimidinyl)methanols, a class of heterocyclic compounds pivotal to modern medicinal chemistry. Recognizing the potential ambiguity in nomenclature, this document will focus on a prominent and well-characterized isomer, (2-Chloropyrimidin-5-yl)methanol , while also acknowledging other relevant isomers. This approach ensures a detailed exploration of a specific, synthetically useful building block while providing a broader context for researchers in drug development.

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of contemporary drug discovery, forming the core scaffold of numerous approved therapeutics. Their prevalence stems from their ability to engage in a wide range of biological interactions, often acting as bioisosteres for purines and other endogenous structures. The introduction of a chlorosubstituent and a hydroxymethyl group, as seen in (2-Chloropyrimidin-5-yl)methanol, creates a versatile synthetic intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the methanol moiety offers a handle for further functionalization through oxidation, esterification, or etherification. This dual functionality makes it a valuable precursor for generating diverse molecular libraries for high-throughput screening.

Physicochemical Properties of (2-Chloropyrimidin-5-yl)methanol

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | PubChem[1] |

| Molecular Weight | 144.56 g/mol | PubChem[1] |

| CAS Number | 1046816-75-4 | PubChem[1] |

| Appearance | White to yellow solid | Wolfa[2] |

| Boiling Point (Predicted) | 286.5±25.0 °C | Wolfa[2] |

| Density (Predicted) | 1.422±0.06 g/cm³ | Wolfa[2] |

| pKa (Predicted) | 13.05±0.10 | Wolfa[2] |

| SMILES | C1=C(C=NC(=N1)Cl)CO | PubChem[1] |

| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N | PubChem[1] |

It is important to note that several isomers of (Chloropyrimidinyl)methanol exist, each with the same molecular weight but differing in the substitution pattern on the pyrimidine ring. These include:

-

(6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0)[2]

-

(5-chloropyrimidin-2-yl)methanol (CAS: 944902-98-1)[3]

Researchers should always verify the specific isomer and CAS number when sourcing starting materials to ensure the desired substitution pattern in their target molecules.

Synthesis and Reaction Mechanisms

The synthesis of (2-Chloropyrimidin-5-yl)methanol is not extensively detailed in publicly available literature, as it is primarily available as a commercial building block. However, a general retrosynthetic analysis suggests it can be prepared from commercially available pyrimidine precursors.

Caption: Retrosynthetic analysis of (2-Chloropyrimidin-5-yl)methanol.

A plausible synthetic route involves the reduction of 2-chloro-5-formylpyrimidine. The formylpyrimidine itself can be generated from a halogenated precursor, such as 5-bromo-2-chloropyrimidine, via a formylation reaction. The choice of reagents and reaction conditions for these steps is critical to achieving high yields and purity.

Applications in Drug Discovery and Medicinal Chemistry

(2-Chloropyrimidin-5-yl)methanol is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is exemplified by its incorporation into compounds targeting various disease areas. The pyrimidine core is a common feature in kinase inhibitors, and the substituents on this molecule allow for the exploration of different binding pockets.

One notable application is in the development of soluble adenylyl cyclase (sAC) inhibitors. For instance, the complex molecule TDI-11861, which has been studied for its potential as a male contraceptive, features a substituted chloropyrimidine moiety.[4] While not a direct derivative of (2-Chloropyrimidin-5-yl)methanol, this highlights the importance of the chloropyrimidine scaffold in designing potent and selective enzyme inhibitors.

Caption: Synthetic utility workflow of (2-Chloropyrimidin-5-yl)methanol.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for the nucleophilic aromatic substitution of the chloro group on (2-Chloropyrimidin-5-yl)methanol with a generic amine. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

-

(2-Chloropyrimidin-5-yl)methanol

-

Amine of interest

-

A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

-

A suitable solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add (2-Chloropyrimidin-5-yl)methanol (1.0 eq).

-

Dissolve the starting material in the chosen solvent.

-

Add the amine of interest (1.0-1.5 eq) to the reaction mixture.

-

Add the base (2.0-3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Safety and Handling

(2-Chloropyrimidin-5-yl)methanol is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Use only outdoors or in a well-ventilated area.[7]

-

In case of contact with skin, wash with plenty of water.[6]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][7][8][9]

Conclusion

(2-Chloropyrimidin-5-yl)methanol and its isomers are valuable and versatile building blocks in the field of drug discovery. Their dual functionality allows for the creation of diverse chemical libraries, which are essential for identifying novel therapeutic agents. A comprehensive understanding of their chemical properties, reactivity, and safe handling is paramount for their effective utilization in the synthesis of next-generation pharmaceuticals.

References

-

LookChem. (4-chlorophenyl)(pyrimidin-5-yl)methanol. [Link]

-

Aladdin. [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol. [Link]

-

National Institute of Standards and Technology. Moisture in Methanol Safety Data Sheet. [Link]

-

Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. [Link]

-

PubChem. (2-Chloropyrimidin-5-yl)methanol. [Link]

-

Wolfa. (6-Chloropyrimidin-4-Yl)Methanol. [Link]

-

ChakraChem LifeSciences. 5-chloropyrimidin-2-ylmethanol. [Link]

-

Wikipedia. TDI-11861. [Link]

-

Capot Chemical Co., Ltd. MSDS of (2-chloropyrimidin-5-yl)methanol. [Link]

Sources

- 1. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

- 3. chakrachem.com [chakrachem.com]

- 4. TDI-11861 - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. fishersci.dk [fishersci.dk]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to (4-Chloropyrimidin-5-yl)methanol: A Key Building Block for Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral to anticancer drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. Within the vast library of pyrimidine-based synthons, (4-Chloropyrimidin-5-yl)methanol emerges as a particularly valuable building block for researchers and drug development professionals. This bifunctional molecule offers two distinct and strategically important reactive sites: a reactive chloro-group at the 4-position, primed for nucleophilic substitution, and a primary alcohol at the 5-position, available for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, its reactivity profile, and its applications in modern pharmaceutical research.

Core Physicochemical and Structural Properties

(4-Chloropyrimidin-5-yl)methanol is a heterocyclic compound whose utility is defined by its precise structural and chemical characteristics. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Chloropyrimidin-5-yl)methanol | - |

| CAS Number | 389799-45-5 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2][3][4][5] |

| Appearance | White to yellow solid (predicted) | [3] |

| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.05 ± 0.10 (Predicted) | [3] |

Synthesis and Purification Protocol

While various synthetic routes can be envisioned, a common and reliable method for preparing (4-Chloropyrimidin-5-yl)methanol is through the selective reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloropyrimidine-5-carboxylate. This precursor is often commercially available or can be synthesized from simpler starting materials.

Causality in Experimental Design: The choice of reducing agent is critical. A powerful, non-selective agent like Lithium Aluminum Hydride (LiAlH₄) would effectively reduce the ester but requires strictly anhydrous conditions and a careful quenching procedure. A milder agent like Sodium Borohydride (NaBH₄) in a protic solvent like ethanol offers a safer, more operationally simple alternative, though it may require longer reaction times or heating to achieve full conversion. The protocol below utilizes NaBH₄ for its favorable safety profile and ease of handling.

Detailed Experimental Protocol: Reduction of Ethyl 4-chloropyrimidine-5-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) and absolute ethanol (10 mL per gram of ester). Stir the mixture at room temperature until the ester is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of excess reductant ensures the reaction proceeds to completion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes.

-

Quenching: Once the starting material is consumed, cool the flask again to 0-5 °C. Cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture to pH ~7. This step will generate hydrogen gas and should be performed in a well-ventilated fume hood.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield (4-Chloropyrimidin-5-yl)methanol as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Chloropyrimidin-5-yl)methanol.

Chemical Reactivity and Strategic Applications

The synthetic utility of (4-Chloropyrimidin-5-yl)methanol is derived from its two orthogonal functional groups, which can be addressed with high selectivity.

-

C4-Cl (Nucleophilic Aromatic Substitution - SₙAr): The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 4-position towards nucleophilic attack. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[6] This makes the C4-Cl an excellent leaving group, readily displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is a cornerstone of kinase inhibitor synthesis, where an amine-substituted pyrimidine often serves as a key hinge-binding motif. Acid-catalyzed conditions can sometimes promote these amination reactions, particularly with less nucleophilic anilines.[7]

-

C5-CH₂OH (Hydroxymethyl Group Modification): The primary alcohol at the 5-position provides a second handle for diversification. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid, opening up further conjugation chemistries.

-

Alkylated or Acylated to form ethers and esters, allowing for modulation of solubility and pharmacokinetic properties.

-

Converted to a leaving group (e.g., a tosylate or mesylate) to enable subsequent nucleophilic substitution at this position.

-

Application in Drug Discovery: A Surrogate Example The strategic importance of the chloropyrimidine scaffold is exemplified in advanced drug discovery programs. For instance, a closely related 2-amino-6-chloropyrimidine moiety is a central component of TDI-11861 , a potent and selective inhibitor of soluble adenylyl cyclase (sAC) being investigated as a potential non-hormonal male contraceptive.[8] In this context, the chloro-group serves as a key anchor point in the molecule's synthesis, demonstrating the power of this functional group in building complex, biologically active molecules.

Key Reaction Pathways Diagram

Sources

- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jiehuapharma.com [jiehuapharma.com]

- 3. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

- 4. chakrachem.com [chakrachem.com]

- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

- 8. TDI-11861 - Wikipedia [en.wikipedia.org]

Technical Guide: (4-Chloropyrimidin-5-yl)methanol Safety and Handling

A Senior Application Scientist's Guide for Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for (4-Chloropyrimidin-5-yl)methanol and its closely related isomers. As a chlorinated pyrimidine derivative, this class of compounds serves as a versatile building block in medicinal chemistry but requires careful management due to its potential hazards.[1][2][3] This guide moves beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind safety procedures, ensuring a culture of informed caution in the laboratory.

Core Hazard Profile and Toxicological Assessment

(4-Chloropyrimidin-5-yl)methanol is a solid, often appearing as a white to yellow powder.[1] Its primary hazards are associated with its irritant properties, a common characteristic of functionalized heterocyclic compounds used in synthesis.

GHS Hazard Classification (Based on Isomer Data)

The Globally Harmonized System (GHS) classifications for closely related chloropyrimidine methanol isomers consistently indicate the following hazards:

| Hazard Statement | Code | Classification | Primary Concern | Source |

| Causes skin irritation | H315 | Skin Irritant, Category 2 | Direct contact with skin can cause inflammation, redness, and discomfort. | [4][5][6] |

| Causes serious eye irritation | H319 | Eye Irritant, Category 2 | Direct contact with eyes can lead to significant, potentially damaging, irritation. | [4][5][6] |

| May cause respiratory irritation | H335 | STOT SE, Category 3 | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. | [4][5][6] |

STOT SE: Specific Target Organ Toxicity - Single Exposure

The underlying causality for this irritation profile stems from the reactivity of the chloropyrimidine ring. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent makes the molecule susceptible to nucleophilic substitution reactions. When in contact with biological tissues (which are rich in nucleophiles like water, amines, and thiols), the compound can react, leading to localized cellular damage that manifests as irritation.

Routes of Exposure and Primary Effects

-

Inhalation: The primary risk is the inhalation of fine dust particles when handling the solid material. This can cause immediate irritation to the nose, throat, and lungs.[4][7]

-

Dermal Contact: Skin contact is a significant risk. The compound can cause irritation and may potentially be absorbed through the skin, although specific dermal absorption data is not available. Assume it is prudent to prevent all skin contact.

-

Eye Contact: This is the most acute risk for severe, immediate damage. Accidental introduction of even small amounts of dust into the eyes will cause serious irritation.[4][5]

-

Ingestion: While less common in a laboratory setting, accidental ingestion would likely cause irritation to the gastrointestinal tract.[4][5]

Laboratory Handling and Exposure Control

A proactive approach to exposure control is critical. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls: The Primary Barrier

All manipulations of solid (4-Chloropyrimidin-5-yl)methanol and its concentrated solutions must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood serves two purposes:

-

Containment of Dust: It prevents the inhalation of airborne particles during weighing and transfer.

-

Vapor Control: Although the compound is a solid, it will have a non-zero vapor pressure. Handling in a hood contains any potential vapors.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent dermal and eye exposure. The choice of PPE is dictated by the compound's irritant nature.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile, disposable | Provides a chemical barrier against skin contact. Must be changed immediately if contamination is suspected. |

| Eye Protection | Chemical safety goggles | Goggles provide a full seal around the eyes, offering superior protection from dust particles compared to safety glasses.[8] |

| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from accidental spills and contamination. |

| Face Shield | Recommended | To be worn over safety goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers). |

The following workflow diagram illustrates the mandatory sequence for safe handling of the solid compound.

Caption: Workflow for Safe Handling of Solid (4-Chloropyrimidin-5-yl)methanol.

Chemical Properties, Storage, and Disposal

Understanding the chemical's stability and reactivity is key to safe storage and preventing hazardous situations.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [1][6][9] |

| Molecular Weight | 144.56 g/mol | [1][6][9] |

| Appearance | White to yellow solid | [1] |

| Storage Temperature | 2-8°C, sealed and dry | [9][10] |

Storage and Stability

The recommended storage condition is "Sealed in dry, 2-8°C".[9][10]

-

Why Sealed? To prevent exposure to atmospheric moisture. The chloropyrimidine moiety can be susceptible to hydrolysis over time, which would degrade the compound.

-

Why Dry? Reinforces the need to protect from water. Some suppliers recommend storing under an inert atmosphere (like Argon or Nitrogen), which is best practice for long-term stability.[9]

-

Why 2-8°C? Refrigeration slows the rate of any potential degradation reactions, preserving the compound's purity.

Incompatibilities and Hazardous Decomposition

To prevent dangerous reactions, avoid contact with the following:

In the event of a fire, or upon thermal decomposition, hazardous gases will be produced, including:

Waste Disposal

All waste containing (4-Chloropyrimidin-5-yl)methanol, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.[4] Dispose of it in a clearly labeled, sealed container for collection by your institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[4][7]

Emergency and First Aid Procedures

Immediate and correct action is critical in the event of an exposure.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they experience breathing difficulty, seek medical attention.[4][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] It is critical to remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4][5] Call a physician or poison control center.[4]

Spill Response

For a small spill inside a fume hood:

-

Ensure your PPE is intact.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]

-

Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water.

-

Dispose of all cleanup materials as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the immediate area and contact your institution's emergency response team.

The following decision tree provides a rapid guide for emergency response.

Caption: Emergency Response Decision Tree for Personal Exposure.

References

-

LookChem. (4-chlorophenyl)(pyrimidin-5-yl)methanol. LookChem. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (2-Chloropyridin-4-yl)methanol. Fisher Scientific, 2024. Available from: [Link]

-

PubChem. (2-Chloropyrimidin-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. Wolfa. Available from: [Link]

-

PubChem. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

-

Capot Chemical. MSDS of (2-chloropyrimidin-5-yl)methanol. Capot Chemical. Available from: [Link]

-

Methanol Safety Data Sheet. Methanol Safety Data Sheet. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. Carl ROTH, 2023. Available from: [Link]

-

PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. Available from: [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]

-

NCBI Bookshelf. Methanol Toxicity. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Methanol toxicity. Wikipedia. Available from: [Link]

-

PMC. Methanol poisoning as a new world challenge: A review. National Center for Biotechnology Information. Available from: [Link]

-

Medscape. Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. Medscape. Available from: [Link]

-

Wikipedia. Minoxidil. Wikipedia. Available from: [Link]

Sources

- 1. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.dk [fishersci.dk]

- 6. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

(4-Chloropyrimidin-5-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (4-Chloropyrimidin-5-yl)methanol, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document explores the compound's synthesis, applications, and commercial sourcing, offering practical insights to accelerate research and development programs.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a multitude of biologically active molecules.[1] Its derivatives are integral to the development of therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] (4-Chloropyrimidin-5-yl)methanol, with its reactive chloro and hydroxymethyl functionalities, serves as a versatile intermediate for elaborating the pyrimidine core, enabling the synthesis of diverse compound libraries for drug discovery.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of (4-Chloropyrimidin-5-yl)methanol is fundamental for its effective use in synthesis and for ensuring accurate characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 389799-45-5 | , |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [2] |

| Purity | Typically >95% | [2] |

| Appearance | Varies (often a solid) | General chemical knowledge |

| SMILES | OCC1=CN=C(Cl)N=C1 | [3] |

| InChIKey | VUTBELPREDJDDH-UHFFFAOYSA-N | [4] |

It is crucial to distinguish (4-Chloropyrimidin-5-yl)methanol from its isomers, such as (2-chloropyrimidin-5-yl)methanol (CAS: 1046816-75-4)[5] and (6-chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0)[6], as the position of the substituents dramatically influences reactivity and biological activity.

Synthesis and Reaction Mechanisms

While specific, detailed synthesis protocols for (4-Chloropyrimidin-5-yl)methanol are often proprietary to commercial suppliers, a general understanding of its synthetic routes can be derived from the broader literature on pyrimidine chemistry. The synthesis likely involves the construction of the pyrimidine ring followed by functional group interconversions to introduce the chloro and hydroxymethyl groups at the 4 and 5 positions, respectively. A plausible retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis of (4-Chloropyrimidin-5-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of (4-Chloropyrimidin-5-yl)methanol lies in its role as a key intermediate for the synthesis of novel bioactive molecules. The chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, while the hydroxymethyl group can be oxidized or further functionalized.

Scaffold for Enzyme Inhibitors

Pyrimidine derivatives are known to interact with a variety of enzyme active sites.[1] The structure of (4-Chloropyrimidin-5-yl)methanol provides a valuable starting point for the design of inhibitors for targets such as kinases, which are often implicated in cancer and inflammatory diseases. For example, the pyrimidine core can act as a hinge-binding motif in kinase inhibitors.

Synthesis of Biologically Active Compounds

The versatility of (4-Chloropyrimidin-5-yl)methanol allows for its incorporation into a diverse array of molecular architectures. For instance, it can be a precursor for compounds like TDI-11861, a soluble adenylyl cyclase (sAC) inhibitor with potential applications in male contraception.[7]

Caption: General workflow for utilizing (4-Chloropyrimidin-5-yl)methanol in synthesis.

Quality Control and Analytical Methods

Ensuring the purity and identity of (4-Chloropyrimidin-5-yl)methanol is paramount for reproducible and reliable experimental outcomes. A combination of analytical techniques should be employed for quality control.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for assessing the purity of pharmaceutical intermediates.[8] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8] Gas chromatography (GC) can also be used, often coupled with a mass spectrometer (MS) for identification.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of (4-Chloropyrimidin-5-yl)methanol.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocol: Purity Assessment by RP-HPLC

-

Preparation of Standard Solution: Accurately weigh approximately 1 mg of (4-Chloropyrimidin-5-yl)methanol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

-

Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloropyrimidin-5-yl)methanol.

Hazard Identification

Based on safety data sheets for similar compounds, (4-Chloropyrimidin-5-yl)methanol may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11][12]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Avoid inhalation of dust or vapors.[10]

-

Avoid contact with skin and eyes.[12]

-

Store in a tightly closed container in a cool, dry place.[10]

Commercial Suppliers

A number of chemical suppliers offer (4-Chloropyrimidin-5-yl)methanol. When selecting a supplier, it is important to consider factors such as purity, availability, cost, and the quality of their documentation (e.g., Certificate of Analysis).

| Supplier | Product Name | Purity | Available Quantities | Notes |

| ChemShuttle | (4-chloropyrimidin-5-yl)methanol | 95% | 250mg, 500mg, 1g, 5g | Offers custom synthesis services.[2][13] |

| ChemScene | (4-Amino-2-chloropyrimidin-5-yl)methanol | ≥95% | Inquire for details | Note: This is a related but different compound.[3] |

| Matrix Scientific | (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol | Inquire for details | Inquire for details | Note: This is a related but different compound.[14] |

| BOC Sciences | (4-chloropyrimidin-2-yl)methanol | Inquire for details | Inquire for details | Note: This is an isomer.[] |

This is not an exhaustive list, and researchers are encouraged to conduct their own searches for suitable suppliers.

Caption: Workflow for selecting a commercial supplier.

Conclusion

(4-Chloropyrimidin-5-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and medicinal chemistry. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization. By carefully selecting a reputable commercial supplier and implementing rigorous quality control measures, researchers can confidently incorporate this important intermediate into their synthetic workflows, accelerating the discovery of new therapeutic agents.

References

- (4-chlorophenyl)(pyrimidin-5-yl)methanol - LookChem. [URL: https://vertexaisearch.cloud.google.

- (4-chloropyrimidin-5-yl)methanol - 药物合成砌块- 小分子,大梦想 - 捷化医药. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQk72lwdR-nv13ZA615nPGTfIFOj8yIicAGC51Q9MGCIz77GMYprZ2wLAgGs59dXFugRMkb5fQEonlkjY89bB-h0U_7KD-D0hQYDyFT4yWKKpCg8wursx1u64u5nvpaxzHKqwACV0s0-pGauRSImD-DHoF91c5mWLCJ-7rzOUAbz9H-YWYQKlHDOZCg==]

- (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUGZMJNlWjQ99nj2NAHvw3vjjGVC3T3btnsBCQKWXDxzXhFXYsCe35Bi1-Qn94Azf_YUEqGl26Htx3MzvTDC_c0XPBmXkDfIsFd3hejbWyohwluyaA4aR11YNXbuRPuirWmIGGBgTEgN2u]

- (4-chloropyrimidin-5-yl)methanol - ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2TjbIgbrqBFriXHr_pXsi6wpAfIsXtnXAYRc19I61SRBDphoiB2M45_2BxomyKIO-XGdod8GaP5Ow49lyVVbvNv3moeVlurPZsbqmAfwEJSk_XUL7HAvbd0Mn9-FjwPfIsDmh5MveKIh5jHc5d3ycDca9VVABvvPGcztNA3K3inWqu2nSpSqdF-F]

- (4,6-dichloropyrimidin-5-yl)methanol - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZR_2zed_JuQa3aGEYMqlQ9gmkqPohDmvHBwr2uLlXj8nUAK9LMqvL1oa0ZsJuphRRmLV-41Ll6lM_foRT_GjfZSDS4pE6dISAaVITvDXqGXxLiR7B2GDZGZgiFxeijzD89rBkzw6lzb6CMlFqwgRlcOQEu28Q3N-pA3XUYYhKqm7E4c2prmiWVfOHTFNzw==]

- [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | Aladdin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDwbKMGDaBeCz24VmALUcSG4fx0-PC2sWBSrSU5qGwI5qOiEx8ssfPF2mSaNNWQWhytgjZ-P1Rm2d6t4UdQUQNezjN32QpotGdRs9-5bKmZVBKhTfl8xBvlqMLNmwo_X9ud4hFaI79Bfhec1OZQIgBbQZXk1sTHxcuKjnpjQVdVynZ69rbLLysYAA9xOgaaKxpcOluHS3Fk9FDneH_SV1b]

- (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol - Matrix Scientific. [URL: https://vertexaisearch.cloud.google.

- 5-chloropyrimidin-2-ylmethanol - ChakraChem LifeSciences. [URL: https://vertexaisearch.cloud.google.

- Safety Data Sheet - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgmcc9bScWmqWabJXkF_9H2MgWwj_kR5JD60uDktw5wbxio6RpXGrCnnbgAfDzCGAEuonBjd6ns9gSIAKhzaT8wcL8goOc2C5Aafdb5MTTrGOElfI_JlLc9e8zrRnTTMMBQdvX3LXnmV6BjoCd8INzKYiGvyuE0BaxKg==]

- SAFETY DATA SHEET - National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzrFNDm4lhTv__0L9A2kN2WAaKpoRYO1vkako7wvhGr1YwlwFSwl-wP_5rw0qem05BCE0gVOKQvSCkap3s7FH3cqVDs-96fDt6vkVtEBvSPjtc2JUuaaytkd0MmPcEY8zHFjEW97QdS5ehZ64=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSGY2y0Tz3NRe7rjgRaG6Z1FQdHkNesRKwQRldFPRTzCl_MTEknaPPfc53jjntp0ecEhzlLRgE-Wrv1QrJbrI1xi-5vOdumxq0s3Q_2gIhLQn2m7XwEYCiXxY8ds0w_vDTJRf6cPrS9Ph8rdO_oj_GpwFuPTco7mrrs6gPfD3PppmKKSerZrkvB_a2lw=]

- (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfbU0_h9T2BmCGoyJfKHWblBYMeUTqRwoBb6TIXUHeB5wIufO8zb1Akche-l1kx4yCMwQ0bR7pJC8fZfRXM7G2VPnUcCbG6SyrFaIh44tn084xTRV7MxHl8xY1UErHbmr5xR9sp1Vmp6ALGp_PAe5DwRINZ65pz74=]

- TDI-11861 - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqw09JmIwp24P6RIsLXgy3nmlmzJiC9Ffhs1FKDhU1dprhjtGRd5E5VFczzFl9272ZM8bToC2r1d7GSPODQqgnB6fI6t4H4cqEXmGoLO98hukuwFs7Bk2c8nOcGK4Ez2bgwQ==]

- Fisher Scientific Chemicals - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlz-6YCeU9q3-hLDNtAkl5n5knMMCXvQHuD6zr-T61N6Qdmu0QR84HxoxdKK9GTdTqretklqvp_que8IOuoVm5tIoDlYGOZBKxKKiNme4_hT7kNX6jmf1l55F77xw6w7LWPnO6imxhH6sPCru8iwQPY_YFGKxqzTcc39T61lm7oIf96Z0KGqoAOhZcr4J7UGoIOx6lUeTQXllMeoMq_50ROZh9UVZiFdm_CU-Hg7Ki-MlF4wLTdUwTpncYA1nC-PNqZw-sY_t2m48tcepVYKfWg8dI]

- 857427-28-2 | (4-Amino-2-chloropyrimidin-5-yl)methanol | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEytQXdVI3Sw9AUo4uToaP7IfKsoyAWXjeB9BhXxQgjfHRHgWZBo7VWHSH4WwuNA1DGMakqfFaflPnb4dFKsofpAganoNG19KCFzjTGf7KvXe0JVxN2gN4X7yqx6Q-FTbPbXY-XCw==]

- MSDS of (2-chloropyrimidin-5-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoOYE4mn-wmTsfBjAcrTkph7gciWL6BrBTQ9OaDS6Xp3BwRwdb1Qgs0oNSHuD4Ph_Qx11DHGDfUhPcO5bfv-ISmNpczDOLWS6MGI_IK9B8OWoxEC-PACJGo_gKUzTt_KNTYj-j-z9zlaKeJj8lXoQs65Q=]

- Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDkuuFQjO2ByVW_o4AKgNJ6JZJaTNqS-vvmRDO03S0VykbKOxWGiUtIqEttMcl6nuoGv7dcHlPFK6hYKBMPjS-0vnNM-KuMa39h0cyGVD3sOgeDb3jdr72OI1hJND8Bb-C0sS4F8S1GlKhr-Bu9U5_5Ozt7qieUx7KrJ6eks_TEoISWkUtiVlpAaOINSaaTa4_7LgjZxSk4nJ_H1Z499TX8-U1ux0ayXye56-zNLtAHLzhj8Qyy5-Cq2F04g4L2AZpsQ==]

- (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKFNMWvT54Eg2Q6i_qS18A9fcxtmwnAWjxah27XoG3rqmppzJPNXeaYZxHkoolW8q3sc6TOdcTUfKXy1sbvPmu9fncomc4HD0J5vQkWZXz43CFm6sWXEF_v4eRj-UbL8AaWF_ZEHLjT3DDCP1bFSW9_gNgh-pl_AfOEGJ1vuAITbEqi0M=]

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzamJ0LIeXD_yGwKOaZeOnGzCaDv1RDhXHD5c5HDXmonTsIoFhlrtu3TP-m4uJS7FaMY00yH82LCmgvH7_fW2BMTNnq_NjGCq0iqTRMQZyVvhFZQTrGRPXPHHElyq3SPxpafrbfW_vXScZx52CsVD4VkzXETA_uxTjo9Kgc5UGQJmCtOPTKJOfyRrRAthRj-xKLFlEjbNZnxpBCEeoEffS0EhWcRzupPe_lyQQONr6slViPIN-qq5y6k70hL510tR9]

- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. [URL: https://vertexaisearch.cloud.google.

- (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi54L1cOcrBiVtOO5jjZD5zt81TB9IFm0QYSpLHFIMthuz4e79hU2lRieVHaCYJsWLiVAzyKkT2g_j2TbRf_yA0MRxibY3unyZiGBfk4B64vuxIZ0d6uZC_zTahHk4z-0-Z6bRJNXCwO1vzso=]

- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0z7SsX5-7JNMgCr4eRw7mlIsHDtCaB-dzyZsdIcYmFmBdRFX3z9UGi4pMyqhemw7QsODaGG6r3-AZCeIuP7-KLGOGIpA-V_Q_MHF8cCWVxtXLIy3RcEaSu4FPibP3kom2g==]

- METHANOL 2000 - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4Mlmz4xUHYxTl-KK3W1LTr3E8qLt05tIsYzNol1apT9J31eXll81rfNf9vD-rC5g76ir1eS1cATqWsGv90fTC4EOIPokA1OIpG8NlPs54b7ZR_HzR6Wr_7htKi2_fwTOj2DSmX0if2Nanrf8uqAG]

- CAS 1093880-89-7 (4-chloropyrimidin-2-yl)methanol - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGR_DMCup_VrMV6uJCpsPCANA1QHzXvNws94nFDYIaWlk0X4_77fKiHVTfAfcUOpCYKJ1aZXLUP-IRUjV7hnfU2sxczaMqSv4HcCyidggqWgzWH8BrAKbV_nszFrM-MUgXa-5B8ZYwDGolzZGX3D1kPZqEJxTeg5LaKLCszBN4MwfOJQ5_3U6fr4qKNguV9ByeQDWHOIA=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jiehuapharma.com [jiehuapharma.com]

- 3. chemscene.com [chemscene.com]

- 4. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6|ZaiQi Bio-Tech [chemzq.com]

- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

- 7. TDI-11861 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.dk [fishersci.dk]

- 12. fishersci.com [fishersci.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. 1102229-82-2 Cas No. | (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol | Matrix Scientific [matrix.staging.1int.co.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Chloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of (4-Chloropyrimidin-5-yl)methanol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of lead compounds. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just data, but a causal understanding of the experimental choices and interpretation of the resulting spectra.

Molecular Structure and its Spectroscopic Implications

(4-Chloropyrimidin-5-yl)methanol possesses a unique electronic and structural landscape that dictates its spectroscopic behavior. The pyrimidine ring, an electron-deficient heterocycle, significantly influences the chemical environment of its substituents. The presence of a chlorine atom and a hydroxymethyl group further diversifies the spectroscopic fingerprints we expect to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For (4-Chloropyrimidin-5-yl)methanol, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The choice of a deuterated solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve a wide range of substances and to allow for the observation of exchangeable protons (like the hydroxyl proton).[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~8.9 | Singlet | H-2 | The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding. |

| ~8.7 | Singlet | H-6 | The proton at position 6 is deshielded by the adjacent nitrogen and the chlorine atom at position 4. |

| ~5.5 | Triplet | -OH | The hydroxyl proton's chemical shift is variable and depends on concentration and temperature. It will likely appear as a triplet due to coupling with the adjacent methylene protons. |

| ~4.6 | Doublet | -CH₂- | The methylene protons are adjacent to the hydroxyl group and the pyrimidine ring, and will be split by the hydroxyl proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C-4 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |

| ~158 | C-2 | The carbon atom situated between two nitrogen atoms will experience strong deshielding. |

| ~155 | C-6 | This carbon is adjacent to a nitrogen atom and will be deshielded. |

| ~130 | C-5 | The carbon atom bearing the hydroxymethyl group. |

| ~58 | -CH₂- | The carbon of the methylene group attached to the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[1][3]

-

Sample Preparation: Dissolve 5-10 mg of (4-Chloropyrimidin-5-yl)methanol in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher.

-

Parameters: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher (corresponding to the ¹H frequency).

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. For (4-Chloropyrimidin-5-yl)methanol, Electron Ionization (EI) is a common and effective ionization method.[1]

Expected Mass Spectrum

The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 158, corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N isotopologue. A smaller peak at m/z 160 (the M+2 peak) with roughly one-third the intensity of the M⁺ peak will confirm the presence of one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of functional groups.[4][5] We can anticipate the following key fragments:

-

Loss of CH₂OH: A fragment corresponding to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) leading to a peak at m/z 127/129.

-

Loss of Cl: A fragment resulting from the loss of a chlorine radical (•Cl, 35/37 Da) giving a peak at m/z 123.

-

Ring Fragmentation: Further fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Data Acquisition: The mass spectrum should be scanned over a range of m/z 40-300.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule. The IR spectrum of (4-Chloropyrimidin-5-yl)methanol will exhibit characteristic absorption bands.[6][7]

Expected IR Absorption Bands

Table 3: Key IR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (from the alcohol group) |

| 3100-3000 | Medium | Aromatic C-H stretch (from the pyrimidine ring) |

| 2950-2850 | Medium | Aliphatic C-H stretch (from the -CH₂- group) |

| 1600-1450 | Strong to Medium | C=C and C=N ring stretching (from the pyrimidine ring) |

| 1100-1000 | Strong | C-O stretch (from the alcohol group) |

| 800-600 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.[8] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of (4-Chloropyrimidin-5-yl)methanol, integrating NMR, MS, and IR data, provides a robust framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral features and adhering to standardized experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their drug discovery and development endeavors.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Rodrigues, J. A. R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(1), 61-71. [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2191-2195. [Link]

-

Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 226-236. [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Ferreira da Silva, F., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(30), 16677-16686. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Wyrzykowski, D., et al. (2011). Mass spectrometry of pyrimidine derivatives: Electron impact‐induced decomposition of molecular ions of 4‐amino‐substituted and 4‐amino‐disubstituted 1,2‐dihydro‐1‐methylpyrimidin‐2‐ones. Journal of Mass Spectrometry, 46(10), 1056-1062. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Adam, M. S. S., et al. (2022). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

El-Gazzar, A. B. A., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 6(51), 35647–35659. [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1972). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 8(10), 1273-1276. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. article.sapub.org [article.sapub.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. benchchem.com [benchchem.com]

Introduction: The Role of (4-Chloropyrimidin-5-yl)methanol in Modern Chemistry

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Chloropyrimidin-5-yl)methanol

(4-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block, frequently utilized by researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloropyrimidine core and a versatile hydroxymethyl group, makes it an essential precursor for the synthesis of complex molecular architectures, including potent kinase inhibitors and other targeted therapeutics.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive analytical method for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, offering field-proven experimental protocols and a detailed interpretation of its spectral features to support scientists in their research and development endeavors.

Molecular Structure and Predicted ¹H NMR Spectral Features

A priori analysis of the molecular structure is fundamental to predicting and interpreting the resulting NMR spectrum. The structure of (4-Chloropyrimidin-5-yl)methanol contains four distinct proton environments, which are expected to give rise to four unique signals.

-

Pyrimidine Ring Protons (H-2, H-6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property causes significant deshielding of the attached protons, shifting their resonance signals far downfield.

-

H-2: Positioned between two nitrogen atoms, this proton experiences the strongest deshielding effect and is expected to appear at the lowest field (highest ppm value) as a sharp singlet.

-

H-6: Situated adjacent to one nitrogen atom and the carbon bearing the chlorine atom, this proton is also strongly deshielded, but slightly less so than H-2. It is expected to appear as a sharp singlet.

-

-

Methylene Protons (-CH₂OH): These two protons are chemically equivalent. They are attached to a carbon that is bonded to both the electron-withdrawing pyrimidine ring and an electronegative oxygen atom. This environment results in a downfield shift, typically in the range of δ 4.5-5.0 ppm. In an aprotic solvent like DMSO-d₆, coupling to the hydroxyl proton is often resolved, which would render this signal a doublet.

-

Hydroxyl Proton (-CH₂OH): The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent slows down the proton exchange rate, allowing for the observation of coupling with the adjacent methylene protons. This would result in a triplet.

A Validated Protocol for High-Resolution ¹H NMR Acquisition

This protocol outlines a self-validating methodology for acquiring a high-quality ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, ensuring both accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Material & Equipment:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound and transfer it to a small, clean glass vial.[3]

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.[2] This volume ensures an optimal sample height of ~4.5-5 cm in the NMR tube.[1]

-

Vortex the mixture until the solid is completely dissolved. The solution should be clear and transparent.

-

To ensure high spectral resolution, remove any particulate matter by filtering the solution.[1][4] Pack a small plug of glass wool into a Pasteur pipette and filter the sample directly into the NMR tube.

-

Securely cap the NMR tube and label it clearly.

-

-

NMR Instrument Setup & Acquisition:

-

Insert the prepared sample into the NMR spectrometer.

-

Locking: Establish a field-frequency lock using the deuterium signal from the DMSO-d₆ solvent. This step is critical for maintaining field stability during the experiment.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. An automated shimming routine is typically sufficient. Good shimming is indicated by a sharp and symmetrical solvent peak shape.

-

Referencing: The spectrum will be referenced to the residual protio-solvent peak of DMSO-d₅, which appears at δ 2.50 ppm.[5]

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆ exhibits four distinct signals corresponding to the four unique proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments.

Data Presentation: ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |

| 1 | ~9.05 | Singlet (s) | - | 1H | H-2 (pyrimidine) |

| 2 | ~8.80 | Singlet (s) | - | 1H | H-6 (pyrimidine) |

| 3 | ~5.60 | Triplet (t) | ~5.5 | 1H | -CH ₂OH |

| 4 | ~4.70 | Doublet (d) | ~5.5 | 2H | -C H₂OH |

Structural Assignment Diagram

Caption: Correlation between molecular structure and observed ¹H NMR signals.

Detailed Interpretation

-

Aromatic Region (δ 8.5-9.5 ppm):

-

The singlet at δ ~9.05 ppm is assigned to the H-2 proton . Its position far downfield is a direct consequence of the inductive electron withdrawal from the two adjacent nitrogen atoms, making it the most deshielded proton in the molecule.

-

The singlet at δ ~8.80 ppm corresponds to the H-6 proton . It is also significantly deshielded by the ring nitrogens and the adjacent chloro-substituent, but to a lesser extent than H-2. The absence of coupling for both H-2 and H-6 confirms their isolated positions on the pyrimidine ring.

-

-

Aliphatic & Hydroxyl Region (δ 4.0-6.0 ppm):

-

The signal at δ ~4.70 ppm integrates to two protons and is assigned to the methylene (-CH₂) group . The observed splitting into a doublet (J ≈ 5.5 Hz) is due to scalar coupling with the adjacent hydroxyl proton. This coupling is observable because DMSO-d₆ is an excellent hydrogen bond acceptor, which significantly slows the rate of hydroxyl proton exchange.

-

The signal at δ ~5.60 ppm , which integrates to one proton, is assigned to the hydroxyl (-OH) proton . Its appearance as a triplet is reciprocal to the doublet of the methylene group, confirming the coupling between them (n+1 rule, where n=2 protons on the adjacent carbon). The chemical shift of this peak can be sensitive to water content in the solvent.

-

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for (4-Chloropyrimidin-5-yl)methanol. The four distinct signals, with their characteristic chemical shifts, multiplicities, and integration values, directly correspond to its molecular structure. The downfield aromatic singlets confirm the substituted pyrimidine core, while the coupled doublet-triplet system confirms the hydroxymethyl (-CH₂OH) moiety and its connectivity. This detailed guide serves as an authoritative reference for scientists, enabling confident structural verification and purity assessment in drug discovery and chemical synthesis workflows.

References

-

University of Sheffield. How to make an NMR sample. [Online] Available at: [Link][1]

-

Scribd. NMR Sample Preparation Guide. [Online] Available at: [Link][3]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link][6]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Online] Available at: [Link][2]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Online] Available at: [Link][7]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online] Available at: [Link][8]

Sources

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. organomation.com [organomation.com]

- 7. compoundchem.com [compoundchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

13C NMR of (4-Chloropyrimidin-5-yl)methanol

An In-Depth Technical Guide to the

Executive Summary

(4-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block in contemporary drug discovery, serving as a versatile intermediate for synthesizing a wide array of pharmacologically active molecules. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the principles, experimental protocols, and detailed spectral interpretation for the 13C NMR analysis of (4-Chloropyrimidin-5-yl)methanol. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors who require a robust understanding of this critical characterization method.

Introduction: The Significance of Structural Elucidation

In the landscape of medicinal chemistry, pyrimidine scaffolds are privileged structures due to their presence in nucleobases and their ability to act as bioisosteres for other aromatic systems. (4-Chloropyrimidin-5-yl)methanol, with its reactive chloro and functional hydroxymethyl groups, presents a valuable synthon for generating libraries of compounds for high-throughput screening. The precise arrangement of these substituents on the pyrimidine ring dictates the molecule's reactivity and its three-dimensional interaction with biological targets.

13C NMR spectroscopy is an indispensable tool in this context. Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton.[1][2] The wide chemical shift range (typically 0-220 ppm) minimizes signal overlap, often allowing for the resolution of every unique carbon atom in the molecule.[1][3] This guide will demystify the 13C NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, grounding the analysis in fundamental principles and practical, field-proven methodologies.

Core Principles: Understanding Chemical Shifts in a Substituted Pyrimidine

The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. For (4-Chloropyrimidin-5-yl)methanol, the observed shifts are a composite of three primary factors: the inherent electronic nature of the pyrimidine ring, and the perturbations induced by the chloro and hydroxymethyl substituents.

-

The Pyrimidine Ring: The two nitrogen atoms are highly electronegative and withdraw electron density from the ring carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield) compared to the carbons in benzene (δ ≈ 128.5 ppm).

-

Inductive and Mesomeric Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), further deshielding the carbon to which it is attached (C4). The hydroxymethyl group (-CH2OH) has a weaker electron-withdrawing inductive effect. The interplay of these effects dictates the final chemical shift of each carbon atom in the heterocyclic ring.[4]

-

Proton Decoupling: Due to the low natural abundance of the 13C isotope (1.1%), the probability of two 13C atoms being adjacent is very low, so 13C-13C coupling is not observed.[3] However, 13C nuclei do couple with attached protons, which can complicate spectra. To simplify the spectrum to a series of single lines where each peak represents a unique carbon environment, a technique called broadband proton decoupling is universally employed.[1][2][3]

A Self-Validating Experimental Protocol for 13C NMR

The acquisition of high-quality, reproducible 13C NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to be a self-validating system, minimizing common sources of error.

Analyte and Solvent Selection

-

Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of (4-Chloropyrimidin-5-yl)methanol.[5][6][7] The rationale for this relatively high concentration is to compensate for the inherently low sensitivity of the 13C nucleus, ensuring a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Choice: The ideal solvent must completely dissolve the analyte without introducing interfering signals. Deuterated solvents, where hydrogen atoms are replaced by deuterium, are essential to avoid overwhelming the spectrum with a large solvent signal.[8][9]

-

Primary Recommendation: Deuterated chloroform (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[8] Its residual 13C signal appears as a distinct triplet at ~77 ppm, which is unlikely to overlap with the aromatic signals of the analyte.

-

Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is a more polar alternative. Its 13C signal appears as a septet at ~39.5 ppm.

-

-

Sample Preparation: i. Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Preparing the solution in a separate vial allows for gentle vortexing or warming to ensure complete dissolution. ii. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines. iii. Cap the NMR tube securely to prevent solvent evaporation and contamination.[10]

Instrument Configuration & Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

-

Experiment: 1D 13C with proton decoupling.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker systems). A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: 0 to 220 ppm. This range encompasses the vast majority of 13C chemical shifts in organic molecules.[2]

-

Relaxation Delay (d1): 2 seconds. This is a crucial parameter. A 2-second delay allows for sufficient, though not necessarily complete, relaxation of the carbon nuclei between pulses.

-

Acquisition Time (aq): ~1-2 seconds.

-

Number of Scans (ns): 1024 to 4096. The number of scans is directly related to the signal-to-noise ratio. The final number will depend on the sample concentration.

The workflow for this protocol is illustrated below.

Spectral Analysis and Interpretation

The key to interpreting the spectrum is to systematically assign each peak to a specific carbon atom in the molecule. This is done by predicting the chemical shifts based on the electronic effects of the substituents.

-

C4 (δ ≈ 160-164 ppm): This carbon experiences the strongest deshielding effect. It is directly bonded to a ring nitrogen and also bears the highly electronegative chlorine substituent, both of which withdraw electron density.

-

C2 (δ ≈ 158-162 ppm): Positioned between two electronegative nitrogen atoms, C2 is also strongly deshielded and will appear significantly downfield.

-

C6 (δ ≈ 155-159 ppm): Bonded to one nitrogen, C6 is deshielded relative to a standard aromatic carbon but will likely be the most upfield of the C-H carbons in the pyrimidine ring.

-

C5 (δ ≈ 125-135 ppm): This carbon is not directly attached to a nitrogen, so its baseline chemical shift is lower. The inductive effects of the adjacent C4-Cl and the C5-CH2OH groups will influence its final position, but it will remain the most upfield of the ring carbons.

-

C7 (δ ≈ 60-65 ppm): The hydroxymethyl carbon is sp3 hybridized, placing it in the aliphatic region of the spectrum. The attached oxygen atom deshields it, moving its signal downfield compared to a simple alkane carbon. [11]

Conclusion: From Spectrum to Structure

The 13C NMR spectrum of (4-Chloropyrimidin-5-yl)methanol provides an unambiguous fingerprint of its carbon framework. By following a robust experimental protocol, researchers can acquire high-fidelity data. The subsequent analysis, grounded in the fundamental principles of substituent effects on the pyrimidine ring, allows for the confident assignment of all five unique carbon signals. This detailed structural verification is a non-negotiable step in the drug development pipeline, ensuring the chemical integrity of this vital synthetic intermediate and the validity of subsequent biological screening and lead optimization efforts.

References

- Allan Chemical Corporation. (2025).

- Labinsights. (2025).

- Scharlab.

- Simson Pharma. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Iowa State University.

- Chemical Instrumentation Facility. (2013).

- University of Leicester.

- École Polytechnique Fédérale de Lausanne.

- Alwsci. (2025). How To Prepare And Run An NMR Sample.

- Tomaszewski, M. J., & Rola-Noworyta, A. (n.d.).

- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- NPTEL. (n.d.). 13C NMR spectroscopy.

- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.

Sources